1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 3-position
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . This reaction typically occurs under controlled conditions to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high purity and efficiency.
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts or radical initiators
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
When compared to similar compounds, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. Similar compounds include:
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound shares a similar core structure but includes a thieno ring, which alters its reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid:
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKJQNEJGXCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379644 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-53-1 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113100-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported synthesis method for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride?
A1: The article describes a synthetic route for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a valuable precursor to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, starting from ethyl 3-(dimethylamino)arylate []. This four-step method, involving acylation, cyclization, hydrolysis, and chlorination, boasts an improved total yield of 46.8% []. The simplicity and efficiency of this method make it suitable for industrial-scale production of the compound, which is important because it can then be readily converted to this compound for potential use in various applications.
Q2: How was the purity of the synthesized this compound determined?
A2: The purity of the synthesized this compound, a key intermediate in the synthesis of the target compound, was determined using High-Performance Liquid Chromatography (HPLC) and found to be 96.1% []. This high level of purity is important for any downstream applications or further reactions involving this compound.
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